2-Benzothiazolamine, N-(2-methylpropyl)-
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Overview
Description
2-Benzothiazolamine, N-(2-methylpropyl)- is a chemical compound that belongs to the class of benzothiazole derivatives. It has gained significant attention in the scientific community due to its potential biological and industrial applications. The molecular formula of this compound is C11H14N2S, and it has a molecular weight of 206.3073 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazolamine, N-(2-methylpropyl)- can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with isobutyl bromide under basic conditions. The reaction typically takes place in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 2-Benzothiazolamine, N-(2-methylpropyl)- often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Benzothiazolamine, N-(2-methylpropyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 2-Benzothiazolamine, N-(2-methylpropyl)- can yield sulfoxides or sulfones, while reduction can produce amine derivatives .
Scientific Research Applications
2-Benzothiazolamine, N-(2-methylpropyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of various benzothiazole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Benzothiazolamine, N-(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Benzothiazolamine, N-(2-methylpropyl)- can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Similar in structure but lacks the N-(2-methylpropyl) group.
2-Benzothiazolylamine: Another derivative with different substituents on the benzothiazole ring.
The uniqueness of 2-Benzothiazolamine, N-(2-methylpropyl)- lies in its specific substituent, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
N-(2-methylpropyl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-8(2)7-12-11-13-9-5-3-4-6-10(9)14-11/h3-6,8H,7H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGKWHWIOTWYOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC2=CC=CC=C2S1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343704 |
Source
|
Record name | Benzothiazol-2-yl-isobutyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24622-32-0 |
Source
|
Record name | Benzothiazol-2-yl-isobutyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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